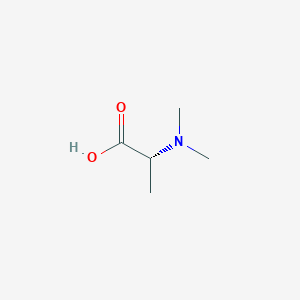
(R)-Acide 2-(diméthylamino)propanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-2-(Dimethylamino)propanoic acid” is a chemical compound with the CAS Number: 157431-09-9 . It has a molecular weight of 117.15 and its IUPAC name is (2R)-2-(dimethylamino)propanoic acid . It is a solid substance stored in dry conditions at 2-8°C .
Synthesis Analysis
The synthesis of a similar compound, 3-(dimethylamino)propanoic acid, was described in a study . The process involved the addition reaction of dimethylamine with methyl acrylate, followed by hydrolysis of the adduct. Then, 3-(dimethylamino)propanoic acid was oxidized with hydrogen peroxide to obtain 3-(dimethylamino)propanoic acid oxide .Molecular Structure Analysis
The molecular structure of “®-2-(Dimethylamino)propanoic acid” is represented by the linear formula C5H11NO2 . The InChI code for this compound is 1S/C5H11NO2/c1-4(5(7)8)6(2)3/h4H,1-3H3,(H,7,8)/t4-/m1/s1 .Physical And Chemical Properties Analysis
“®-2-(Dimethylamino)propanoic acid” is a solid substance . It is stored in dry conditions at 2-8°C .Applications De Recherche Scientifique
Conservateurs alimentaires
(R)-Acide 2-(diméthylamino)propanoïque peut être utilisé pour produire de l'acide propionique, qui est largement utilisé comme conservateur alimentaire. L'acide propionique inhibe la croissance des moisissures et de certaines bactéries, ce qui le rend précieux pour la conservation des produits de boulangerie et des fromages .
Production de bioplastiques
Le composé sert de précurseur dans la production d'acide propionique, qui peut être ensuite transformé pour créer du propylène. Le propylène est un monomère clé dans la fabrication du polypropylène, un bioplastique courant utilisé dans l'emballage, les textiles et les composants automobiles .
Additifs pour l'alimentation animale
De même que pour son utilisation dans la conservation des aliments, les dérivés de l'acide (R)-2-(diméthylamino)propanoïque, tels que le propionate de calcium, servent d'additifs dans l'alimentation animale pour prévenir la détérioration et protéger contre les bactéries nocives .
Chimie verte
La transformation de l'acide lactique à base biologique en acide propionique, en utilisant l'acide (R)-2-(diméthylamino)propanoïque comme intermédiaire, représente une avancée vers des procédés chimiques durables. Cette méthode offre une approche verte pour synthétiser des produits chimiques précieux à partir de ressources biomassiques .
Safety and Hazards
The safety information for “®-2-(Dimethylamino)propanoic acid” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Orientations Futures
While specific future directions for “®-2-(Dimethylamino)propanoic acid” are not available, research into related compounds suggests potential applications. For instance, a water-soluble resin synthesized using 3-(dimethylamino)propanoic acid was found to be potentially useful in chemical-free thermal laser imaging applications .
Propriétés
IUPAC Name |
(2R)-2-(dimethylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(5(7)8)6(2)3/h4H,1-3H3,(H,7,8)/t4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYOIFVBYZNUNW-SCSAIBSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157431-09-9 |
Source


|
| Record name | (2R)-2-(dimethylamino)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine](/img/structure/B177312.png)

![5,6-Dichlorobenzo[c][1,2,5]thiadiazole](/img/structure/B177315.png)


![9-Methoxy-5,6,11-trimethylpyrido[4,3-b]carbazole](/img/structure/B177326.png)







![Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate](/img/structure/B177342.png)
